molecular formula C9H9BrN2O B8395071 5-Bromo-4-methoxy-1-methyl-1H-indazole

5-Bromo-4-methoxy-1-methyl-1H-indazole

Cat. No.: B8395071
M. Wt: 241.08 g/mol
InChI Key: PRSZMRJNOBISLI-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-1-methyl-1H-indazole is a brominated indazole derivative characterized by a methoxy group at the 4-position and a methyl group at the 1-position of the indazole scaffold.

The compound’s physicochemical properties, such as lipophilicity and electronic effects, are influenced by the electron-donating methoxy group and the steric bulk of the 1-methyl substituent. These features may enhance metabolic stability compared to non-methylated analogs .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-4-methoxy-1-methylindazole

InChI

InChI=1S/C9H9BrN2O/c1-12-8-4-3-7(10)9(13-2)6(8)5-11-12/h3-5H,1-2H3

InChI Key

PRSZMRJNOBISLI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=C(C=C2)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 5-bromo-4-methoxy-1-methyl-1H-indazole and related brominated indazoles:

Table 1: Structural and Functional Comparison of Brominated Indazoles

Compound Name Substituents Molecular Formula Key Differences Reference ID
This compound 4-OCH₃, 1-CH₃, 5-Br C₉H₉BrN₂O Methoxy (electron-donating) and methyl groups enhance lipophilicity and stability
5-Bromo-4-chloro-1H-indazole 4-Cl, 5-Br C₇H₄BrClN₂ Chlorine (electron-withdrawing) increases reactivity but reduces metabolic stability
5-Bromo-4-fluoro-1H-indazole 4-F, 5-Br C₇H₄BrFN₂ Fluorine’s electronegativity improves bioavailability and binding affinity
5-Bromo-7-methoxy-1H-indazole 7-OCH₃, 5-Br C₈H₇BrN₂O Methoxy at 7-position alters electronic distribution and steric interactions
5-Bromo-1-(phenylmethyl)-1H-indazole 1-CH₂C₆H₅, 5-Br C₁₄H₁₁BrN₂ Benzyl group increases steric hindrance, potentially reducing enzyme inhibition
5-Bromo-4,7-difluoro-1H-indazole 4-F, 7-F, 5-Br C₇H₃BrF₂N₂ Dual fluorine substitution enhances polarity and solubility

Key Findings:

In contrast, 4-chloro or 4-fluoro analogs exhibit electron-withdrawing effects, which may improve electrophilic reactivity but reduce metabolic stability . The 1-methyl group in the target compound reduces steric clash compared to bulkier substituents like benzyl (e.g., 5-Bromo-1-(phenylmethyl)-1H-indazole), which may hinder target binding .

Biological Implications :

  • Fluorinated derivatives (e.g., 5-Bromo-4-fluoro-1H-indazole) are often prioritized in drug design due to fluorine’s ability to modulate bioavailability and binding kinetics .
  • Methoxy groups at different positions (e.g., 4 vs. 7) significantly alter molecular dipole moments, as seen in 5-Bromo-7-methoxy-1H-indazole, which may shift target selectivity .

Synthetic Accessibility :

  • Compounds like 5-Bromo-4-chloro-1H-indazole are synthesized via direct halogenation, while methoxy-substituted analogs require protection/deprotection strategies for oxygen-sensitive groups .

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